Camphechlor

Description

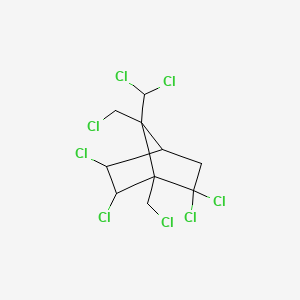

Structure

2D Structure

3D Structure

Properties

CAS No. |

101053-41-2 |

|---|---|

Molecular Formula |

C10H10Cl8 |

Molecular Weight |

413.8 g/mol |

IUPAC Name |

2,2,5,6-tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H10Cl8/c11-2-8(7(15)16)4-1-10(17,18)9(8,3-12)6(14)5(4)13/h4-7H,1-3H2 |

InChI Key |

YNEKMCSWRMRXIR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)CCl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Chemical Composition of Technical Camphechlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technical Camphechlor, more commonly known as toxaphene, is a complex and persistent organochlorine pesticide. First introduced in the mid-20th century, it saw widespread use in agriculture, particularly on cotton crops, before its ban in many countries due to its environmental toxicity and potential human health risks.[1][2][3] This guide provides a detailed examination of the chemical composition of technical this compound, intended for an audience of researchers, scientists, and professionals in drug development who may encounter this legacy contaminant in environmental or biological matrices.

Technical this compound is not a single chemical entity but a complex mixture of hundreds of chlorinated bicyclic terpenes.[1][3][4] It is produced by the photochlorination of camphene (B42988), resulting in a waxy, amber-colored solid with a pine-like odor.[3][4][5] The overall chlorine content of the technical mixture is typically between 67% and 69% by weight.[3][4][5]

General Chemical Properties

The general chemical formula for the components of technical this compound ranges from C10H11Cl5 to C10H6Cl12, with an average molecular formula often cited as C10H10Cl8.[3][4] This corresponds to an average molecular weight of approximately 414 g/mol .[3][4][6] The complex nature of the mixture results in a melting range of 65-90°C.[4][6]

Table 1: General Properties of Technical this compound

| Property | Value |

| Synonyms | Toxaphene, Chlorinated camphene, Polychlorocamphene[2][6] |

| CAS Number | 8001-35-2[3][6] |

| Appearance | Yellow to amber waxy solid[2][3][6] |

| Odor | Pine-like or turpentine-like[2][3] |

| Chlorine Content | 67-69% by weight[3][4][5] |

| Average Molecular Formula | C10H10Cl8[3][4] |

| Average Molecular Weight | ~414 g/mol [4][6] |

| Melting Point | 65-90 °C[4][6] |

| Water Solubility | Very low (0.4 - 3.0 mg/L)[4] |

| Vapor Pressure | 3.3 x 10^-5 mm Hg at 20-25 °C[4] |

Detailed Chemical Composition

Technical this compound is comprised of over 670 different chemical compounds, primarily chlorinated bornanes, chlorobornenes, and chlorocamphenes.[2][3] These individual compounds are referred to as congeners or isomers. The complexity arises from the varying degrees and positions of chlorination on the camphene skeleton.[5] The chlorination levels of the congeners typically range from five to twelve chlorine atoms per molecule (Cl5 to Cl12), with the majority falling between Cl6 and Cl10.[1]

While a complete quantitative breakdown of all congeners in technical this compound is not feasible due to the sheer number of components, research has focused on identifying and quantifying specific congeners that are particularly toxic or persistent. These are often used as markers for environmental contamination.

Table 2: Major Classes of Compounds in Technical this compound

| Compound Class | General Structure |

| Chlorinated Bornanes | Saturated bicyclic terpenes with varying chlorine substitution. |

| Chlorinated Bornenes | Unsaturated bicyclic terpenes with one double bond and varying chlorine substitution. |

| Chlorinated Camphenes | Unsaturated bicyclic terpenes with an exocyclic double bond and varying chlorine substitution. |

Experimental Protocols for Compositional Analysis

The analysis of technical this compound is challenging due to its complexity. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique employed for the separation and identification of individual congeners.

Sample Preparation and Extraction

A representative experimental protocol for the extraction of this compound from a solid matrix (e.g., soil, sediment) is as follows:

-

Sample Collection and Homogenization: A representative sample is collected and homogenized to ensure uniformity.

-

Solvent Extraction: The homogenized sample is subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone. Soxhlet extraction or accelerated solvent extraction (ASE) are common methods.

-

Cleanup: The crude extract is then cleaned to remove interfering co-extractable compounds. This is a critical step and often involves techniques such as:

-

Gel Permeation Chromatography (GPC): To remove high molecular weight interferences like lipids.

-

Adsorption Chromatography: Using materials like silica (B1680970) gel or Florisil to separate the target analytes from other polar and non-polar interferences.

-

-

Fractionation: In some cases, the cleaned extract is further fractionated to separate the this compound congeners from other classes of organochlorine pesticides.

-

Concentration: The final extract is concentrated to a small volume before instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: A high-resolution capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms, HT-8) is used for separation.

-

Injector: A split/splitless or programmable temperature vaporization (PTV) injector is used.

-

Oven Temperature Program: A carefully optimized temperature program is essential to achieve the best possible separation of the numerous congeners. The program typically starts at a low temperature and ramps up to a high final temperature.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron ionization (EI) is commonly used. For enhanced selectivity and sensitivity, negative chemical ionization (NCI) can be employed, particularly for the more highly chlorinated congeners.

-

Mass Analyzer: A quadrupole, ion trap, or high-resolution mass spectrometer (e.g., time-of-flight) can be used.

-

Data Acquisition: Data is typically acquired in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted analysis of specific congeners.

-

Visualization of Compositional Complexity

The following diagram illustrates the hierarchical nature of technical this compound's composition.

This workflow diagram outlines the major steps involved in the analytical determination of this compound congeners in an environmental sample.

References

The Legacy of Camphechlor: An In-depth Technical Guide to an Organochlorine Pesticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphechlor, more commonly known by its trade name Toxaphene, is a complex organochlorine pesticide that saw widespread use in the mid-20th century. Its history is a compelling case study in the development, application, and eventual restriction of a persistent organic pollutant (POP). This technical guide provides a comprehensive overview of this compound's history, its chemical properties, usage patterns, analytical methodologies for its detection, and its toxicological impact on biological systems.

A Brief History of this compound

Introduced in 1947 by Hercules Inc., this compound quickly became a prominent insecticide, particularly in the United States.[1] It was extensively used on cotton, often in combination with DDT and later methyl parathion, to control pests like the boll weevil.[1][2] Its popularity stemmed from its effectiveness and broad-spectrum activity. However, growing concerns over its environmental persistence, bioaccumulation, and potential adverse health effects led to increased scrutiny.

In 1982, the U.S. Environmental Protection Agency (EPA) canceled most of this compound's uses, and a complete ban on all uses followed in 1990.[2] Globally, its use was prohibited by the 2001 Stockholm Convention on Persistent Organic Pollutants, which classified it as one of the "dirty dozen" chemicals targeted for elimination due to their long-range environmental transport and toxicity.[3][4]

Quantitative Overview: Production and Application

The production and application of this compound reached significant levels during its peak usage. The following tables summarize available quantitative data to provide a clear perspective on the scale of its use.

Table 1: Estimated Global and U.S. Production of this compound

| Year/Period | Production Volume (Metric Tons) | Region | Source |

| 1970-1995 | 670,000 (estimated total) | Global | [5] |

| 1972 | 21,000 | United States | [6] |

| 1975 | 27,000 | United States | [6] |

| 1976 | 19,000 | United States | [6] |

| 1977 | 18,100 | United States | [6] |

| 1982 | < 2,000 | United States | [6] |

Table 2: Typical Application Rates of this compound on Cotton

| Application Rate | Pest Target | Geographic Region | Year of Data | Source |

| Up to 31 kg/ha | Boll Weevil | Nicaragua | 1985 | [1] |

| 23.9 lbs/acre (approx. 26.8 kg/ha ) total over a season | General Cotton Pests | North Carolina, USA | 1969 | [7] |

Environmental Fate and Persistence

This compound's chemical properties contribute to its environmental persistence. It is a complex mixture of over 670 chlorinated camphenes, making its environmental behavior intricate.

Table 3: Environmental Persistence and Residue Levels of this compound

| Environmental Matrix | Half-life / Residue Level | Conditions | Source |

| Soil (Moist Sandy) | 70 days | - | [7] |

| Soil (Moist Clay) | 179 days | - | [7] |

| Soil (Dry Sandy) | 136 days | - | [7] |

| Soil (Dry Clay) | 705 days | - | [7] |

| Agricultural Soil | 0.005 - 0.05 mg/kg | Cocoa Farms, Ghana | |

| Drinking Water | 0.01 - 0.04 µg/l | Cocoa Farms, Ghana | |

| Surface Water | Up to 0.065 mg/L | Cotton growing areas, USA |

Toxicological Profile

The toxicity of this compound has been a primary driver for its regulation. It exhibits acute and chronic toxicity to a wide range of organisms.

Table 4: Acute Toxicity of this compound (LD50 and LC50 Values)

| Organism | LD50/LC50 Value | Route of Exposure | Source |

| Rat (oral) | 50 mg/kg | Oral | [5] |

| Rabbit (oral) | 75 mg/kg | Oral | [5] |

| Mouse (oral) | 112 mg/kg | Oral | [5] |

| Guinea Pig (oral) | 250 mg/kg | Oral | [5] |

| Rat (dermal) | >2000 mg/kg | Dermal | |

| Rat (inhalation) | >5.2 mg/L | Inhalation | |

| Fish (various species) | 96-h LC50: 1.8 - >7,000 µg/L | Aquatic | [8] |

| Daphnids | Highly Toxic | Aquatic | [9] |

Experimental Protocols: Analysis of this compound

The detection and quantification of this compound in environmental samples are critical for monitoring and remediation efforts. The standard method involves gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

Protocol: Determination of this compound in Soil and Water Samples by Gas Chromatography

This protocol is a synthesized representation based on established EPA methodologies (e.g., Method 8081).

1. Sample Preparation

-

Soil/Sediment:

-

Weigh 10-30g of the homogenized soil sample.

-

Mix with anhydrous sodium sulfate (B86663) to remove moisture.

-

Perform Soxhlet extraction for 16-24 hours with a 1:1 mixture of hexane (B92381) and acetone.

-

Concentrate the extract using a rotary evaporator.

-

-

Water:

-

Take a 1-liter water sample.

-

Perform liquid-liquid extraction using a separatory funnel with dichloromethane (B109758) at a neutral pH.

-

Repeat the extraction three times, pooling the organic layers.

-

Dry the extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract.

-

2. Cleanup (to remove interfering compounds)

-

Prepare a Florisil column.

-

Pass the concentrated extract through the column.

-

Elute with solvents of increasing polarity (e.g., hexane, followed by a mixture of hexane and diethyl ether).

-

Collect the fraction containing this compound.

-

Concentrate the final eluate to a specific volume (e.g., 1 mL).

3. Gas Chromatography Analysis

-

Instrument: Gas chromatograph equipped with an electron capture detector (ECD).

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent). A second, different polarity column is recommended for confirmation.

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperatures: Typically 250°C and 300°C, respectively.

-

Oven Temperature Program: A programmed temperature ramp to separate the multiple components of the this compound mixture.

-

Quantification: Compare the resulting chromatogram pattern and peak areas to those of a certified this compound standard. Due to its complex nature, quantification is often based on the total area of several major peaks.

Signaling Pathways and Mechanism of Action

The primary neurotoxic effects of this compound are attributed to its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex .

This compound acts as a non-competitive antagonist of the GABA-A receptor.[3][10] By binding to a site within the chloride channel of the receptor, it physically blocks the influx of chloride ions that would normally occur upon GABA binding.[11][12] This inhibition of the chloride current prevents the hyperpolarization of the neuron, leading to a state of hyperexcitability, which manifests as tremors, convulsions, and ultimately, the toxic effects of the pesticide.[3]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in environmental samples.

Conclusion

The history of this compound serves as a critical lesson in the environmental and health consequences of persistent organic pollutants. While its use has been largely discontinued, its legacy persists in the environment. The technical information and protocols outlined in this guide are essential for researchers and scientists involved in the ongoing monitoring of this compound residues and the development of remediation strategies. Understanding its mechanism of action also provides valuable insights for toxicologists and drug development professionals studying neurotoxic compounds and their targets.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Pesticides in the hydrogeo-environment: a review of contaminant prevalence, source and mobilisation in India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical strategies for the detection and detoxification of toxic chemicals in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxaphene - Wikipedia [en.wikipedia.org]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Toxaphene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 259. This compound (Toxaphene) (WHO Pesticide Residues Series 3) [inchem.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Receptors for gamma-aminobutyric acid and voltage-dependent chloride channels as targets for drugs and toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomer and Congener Profile of Technical Toxaphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technical toxaphene (B166800) is a complex and persistent organochlorine pesticide that saw widespread use in the mid-20th century.[1] Its application was banned in most countries due to its environmental persistence and adverse health effects.[1][2] Technical toxaphene is not a single chemical entity but a complex mixture of hundreds to over 800 distinct compounds, primarily chlorinated bornanes, known as congeners and isomers.[2] The exact composition can vary depending on the manufacturing process.[2] Understanding the specific congener and isomer profile of technical toxaphene is crucial for assessing its environmental fate, toxicological properties, and for developing effective remediation and analytical strategies. This guide provides a detailed overview of the congener profile, experimental protocols for analysis, and insights into its mechanism of action.

Quantitative Isomer and Congener Profile

The analysis of technical toxaphene is challenging due to its complexity. However, advances in analytical chemistry have allowed for the identification and quantification of several key congeners. The following table summarizes the mass fraction of 22 major toxaphene congeners as determined in the Standard Reference Material (SRM) 3067, a technical toxaphene standard in methanol. The data is adapted from a study by Vander Pol et al. (2010).

| Congener (Parlar No.) | Chemical Name | Mass Fraction (ng/g) | Percentage of Total Measured Congeners (%) |

| B7-515 (P32) | 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane | 3.73 | 14.33 |

| B9-1025 (P62) | 2,2,5,5,8,9,9,10,10-Nonachlorobornane | 2.86 | 10.99 |

| B8-806 (P42a) | 2,2,5-endo,6-exo,8,8,9,10-Octachlorobornane | 2.34 | 8.99 |

| B8-1413 (P26) | 2-exo,3-endo,5-exo,6-endo,8,8,10,10-Octachlorobornane | 2.13 | 8.18 |

| B9-718 | Not specified | 1.89 | 7.26 |

| B8-1414 (P40) | 2,2,5-endo,6-exo,8,9,10,10-Octachlorobornane | 1.57 | 6.03 |

| B8-1945 (P41) | 2,2,5-endo,6-exo,8,8,9,10-Octachlorobornane | 1.48 | 5.69 |

| B8-2229 (P44) | 2,2,3-exo,5-endo,6-exo,8,9,10-Octachlorobornane | 1.33 | 5.11 |

| B9-1679 (P50) | 2-exo,3-endo,5-exo,6-endo,8,8,9,10,10-Nonachlorobornane | 1.25 | 4.80 |

| B7-1450 | Not specified | 1.11 | 4.26 |

| B8-531 (P39) | 2,2,5-endo,6-exo,8,9,9,10-Octachlorobornane | 0.98 | 3.76 |

| B9-1046 (P56) | Not specified | 0.89 | 3.42 |

| B8-810 (P49a) | Not specified | 0.76 | 2.92 |

| B9-743 | Not specified | 0.65 | 2.50 |

| B7-495 | 2,2,5,5,8,9,10-Heptachlorobornane | 0.54 | 2.07 |

| B9-715 (P58) | Not specified | 0.49 | 1.88 |

| B8-1471 | Not specified | 0.38 | 1.46 |

| B6-923 | Not specified | 0.23 | 0.88 |

| B7-1001 (Hp-Sed) | 2-endo,3-exo,5-endo,6-exo,8,9,10-Heptachlorobornane | 0.16 | 0.61 |

| B9-2006 | Not specified | 0.11 | 0.42 |

| B7-1059 | 2-endo,3-exo,6-exo,8,9,10,10-Heptachlorobornane | 0.08 | 0.31 |

| B8-1474 | 2-exo,3-endo,6-exo,8,9,10,10-Heptachlorobornane | 0.05 | 0.19 |

| Total | 26.02 | 100.00 |

Experimental Protocols

The analysis of toxaphene congeners in various matrices is a complex procedure that requires meticulous sample preparation and sophisticated instrumentation. The United States Environmental Protection Agency (EPA) Method 8276 is a widely accepted method for the determination of toxaphene and its congeners.[3][4]

Sample Preparation and Extraction

The goal of this stage is to efficiently extract the toxaphene congeners from the sample matrix while minimizing the co-extraction of interfering compounds.

-

Solid Samples (Soil, Sediment, Tissue):

-

Homogenization: Samples are typically homogenized to ensure uniformity. For tissue samples, grinding with anhydrous sodium sulfate (B86663) is common to remove water.

-

Extraction: Soxhlet extraction or Accelerated Solvent Extraction (ASE) are commonly employed techniques. A mixture of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) is often used as the extraction solvent. For a simplified screening of soil samples, a vortex extraction with a suitable solvent can be performed.[5]

-

-

Liquid Samples (Water):

-

Liquid-Liquid Extraction: The water sample is extracted with a non-polar solvent such as dichloromethane or hexane.

-

Solid-Phase Extraction (SPE): Alternatively, the water sample can be passed through a solid-phase extraction cartridge (e.g., C18) which retains the toxaphene congeners. The congeners are then eluted with an organic solvent.

-

Extract Cleanup

Crude extracts from environmental and biological samples often contain a large amount of co-extracted interfering substances (e.g., lipids, pigments) that can affect the analytical performance. Therefore, a cleanup step is essential.

-

Adsorption Chromatography: This is the most common cleanup technique.

-

Florisil Column: A glass column packed with Florisil (a magnesium silicate (B1173343) adsorbent) is frequently used. The extract is loaded onto the column, and different solvent mixtures (e.g., hexane, diethyl ether/hexane) are used to elute the toxaphene congeners while retaining more polar interferences.

-

Silica (B1680970) Gel Column: Similar to the Florisil column, a silica gel column can be used for fractionation and cleanup.

-

-

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly useful for removing high-molecular-weight interferences like lipids from the sample extract.

Instrumental Analysis: Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI/MS)

GC-NICI/MS is the preferred analytical technique for the determination of toxaphene congeners due to its high sensitivity and selectivity.[6][7]

-

Gas Chromatograph (GC) Parameters:

-

Column: A fused-silica capillary column with a non-polar or semi-polar stationary phase is used for the separation of the congeners. A common choice is a DB-XLB column (30 m x 0.25 mm, 0.25-μm film thickness).[8]

-

Injector: A split/splitless injector is typically used. For enhanced sensitivity, large volume injection techniques can be employed.[8]

-

Oven Temperature Program: A programmed temperature ramp is crucial for achieving good separation of the numerous congeners. A typical program might start at a low temperature (e.g., 60°C), ramp up to an intermediate temperature (e.g., 200-230°C) at a slow rate, and then ramp up to a final high temperature (e.g., 300-340°C) at a faster rate to elute the highly chlorinated congeners.[8]

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Negative Ion Chemical Ionization (NICI) is used as it provides high sensitivity for highly chlorinated compounds like toxaphene. Methane is commonly used as the reagent gas.[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target toxaphene congeners.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of toxaphene congeners.

Signaling Pathway: Disruption of GABA-A Receptor Function

Toxaphene is known to exert its neurotoxic effects primarily by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[9] GABA is the primary inhibitory neurotransmitter in the central nervous system.

Caption: Mechanism of toxaphene neurotoxicity via GABA-A receptor antagonism.

References

- 1. epa.gov [epa.gov]

- 2. Toxaphene - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. SW-846 Test Method 8276: Toxaphene and Toxaphene Congeners By Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI/MS) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. epa.gov [epa.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor [jstage.jst.go.jp]

An In-depth Technical Guide on the Environmental Fate and Transport of Camphechlor Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphechlor, more commonly known as toxaphene, is a complex and persistent organochlorine pesticide. It was widely used as a non-systemic contact insecticide, particularly for cotton cultivation in the southern United States, from the 1940s until its ban in most countries by the 1990s.[1][2][3] this compound is not a single chemical entity but a mixture of over 670 different chlorinated terpenes, primarily chlorinated bornanes, with a total chlorine content of 67-69% by weight.[3][4] The general chemical formula for its components ranges from C10H11Cl5 to C10H6Cl12, with an average formula of C10H10Cl8.[3]

Theoretically, over 30,000 congeners are possible, but technical mixtures contain several hundred.[1] Due to its persistence, potential for long-range atmospheric transport, and tendency to bioaccumulate, this compound is classified as a Persistent Organic Pollutant (POP) and poses a significant environmental and health risk.[5] In the environment, the composition of the congener mixture changes over time due to varying rates of degradation and partitioning, with certain persistent congeners like Parlar No. 26, 50, and 62 often used as indicators.[1]

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by the collective physicochemical properties of its constituent congeners. These properties determine its partitioning between air, water, soil, and biota.

| Property | Value | Reference |

| Appearance | Yellow to amber waxy solid | [2][3] |

| Odor | Pleasant, piney, chlorine- and camphor-like | [2][3] |

| Average Molecular Formula | C10H10Cl8 | [3][4] |

| Average Molar Mass | ~414 g/mol | [3] |

| Melting Point | 65 to 90 °C | [3] |

| Boiling Point | Decomposes at >155 °C | [3] |

| Water Solubility | 3 mg/L at 22 °C (Highly insoluble) | [3] |

| Vapor Pressure | 0.4 mmHg at 25 °C | [3] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.2 - 6.6 | |

| Organic Carbon-Water Partition Coefficient (Log Koc) | 3.2 - 5.3 | |

| Henry's Law Constant | 6.00 x 10-6 atm m³/mol at 20 °C | [2] |

| Bioconcentration Factor (BCF) | 3,100 to 2,000,000 |

Environmental Transport Mechanisms

The semi-volatile nature of this compound allows it to be transported over vast distances from its point of application.[5]

Atmospheric Transport

The atmosphere is a primary pathway for the global distribution of this compound.[5] Its moderate vapor pressure allows it to volatilize from soil and water surfaces. Once in the atmosphere, it can be transported for thousands of kilometers with air currents.[5] This long-range atmospheric transport (LRAT) is responsible for the presence of this compound in remote ecosystems like the Arctic, far from any direct application sites.[1][5] Removal from the atmosphere occurs via wet deposition (rain and snow) and dry deposition (gaseous and particulate forms).[5] After deposition, it can revolatilize and re-enter the atmospheric cycle, a process that can repeat over decades.[5]

Aquatic Transport

In aquatic systems, this compound's fate is dominated by its hydrophobicity and low water solubility.[3] It strongly adsorbs to suspended particulate matter and sediments. This sorption behavior means that the bulk of this compound in aquatic environments is found in the sediment phase rather than dissolved in the water column. Transport in rivers and oceans is therefore closely linked to the movement of these sediments.

Environmental Fate and Degradation

This compound is highly persistent, with a reported half-life of up to 12 years in soil.[3] Its degradation is slow and primarily occurs through biological processes.

Abiotic Degradation

-

Photolysis: In the atmosphere, this compound can be slowly broken down by sunlight through dechlorination.[3] However, this process is generally considered a minor degradation pathway.

-

Hydrolysis: Degradation via hydrolysis is negligible under typical environmental conditions.

Biotic Degradation

Microbial degradation is the most significant breakdown process for this compound in the environment.[6]

-

Anaerobic Degradation: Biodegradation is most significant under anaerobic (oxygen-deficient) conditions, such as those found in submerged soils and deep sediments. Soil microorganisms, including bacteria and fungi, can use this compound as a carbon source.[6] Anaerobic degradation often proceeds via reductive dechlorination.

-

Aerobic Degradation: Under aerobic conditions, degradation is considerably slower.[7]

The degradation rates are congener-specific, leading to a "weathering" of the original technical mixture.[6] More persistent congeners remain in the environment, altering the toxicological profile of the residue over time.

Partitioning, Bioaccumulation, and Biomagnification

Environmental Partitioning and Sorption

The high Log Koc value (3.2 - 5.3) indicates that this compound congeners adsorb strongly to the organic fraction of soil and sediments. This process limits their mobility in soil and groundwater but also creates a long-term reservoir from which they can slowly be released back into the environment.

The following diagram illustrates the key partitioning and transport pathways of this compound in the environment.

Bioaccumulation and Biomagnification

The high lipophilicity of this compound congeners, indicated by a high Log Kow (3.2 - 6.6), means they have a strong tendency to accumulate in the fatty tissues of living organisms. This process is known as bioaccumulation.[8] The bioconcentration factor (BCF), which can reach up to 2,000,000, quantifies this potential.

As this compound moves up the food chain, its concentration increases at each successive trophic level, a process called biomagnification.[8] This leads to particularly high concentrations in top predators, such as marine mammals and predatory birds, posing a significant toxicological risk.[1]

The diagram below illustrates the process of biomagnification.

Experimental Protocols for Analysis

The analysis of this compound is challenging due to its complexity. Congener-specific analysis is preferred over methods that quantify the total mixture, as it provides more accurate toxicological information.[9]

Sample Collection and Preparation

-

Media: Samples can be collected from various environmental media, including air, water, soil, sediment, and biological tissues.[10][11]

-

Homogenization: Solid and tissue samples are homogenized to ensure uniformity. For biological tissues, cryoblending can be used.[9]

-

Drying: Samples are typically mixed with a drying agent like sodium sulfate (B86663) to remove water.[9][11]

Extraction

The goal of extraction is to isolate the this compound congeners from the sample matrix.

-

Soxhlet Extraction: A classic technique using solvents like hexane (B92381) or a mixture of acetone (B3395972) and hexane.[9][12]

-

Pressurized Liquid Extraction (PLE): A more modern and efficient method that uses elevated temperatures and pressures.[9]

-

Solid Phase Extraction (SPE): Used for water samples, where a large volume of water is passed through a solid sorbent cartridge that retains the analytes.[13]

Cleanup and Fractionation

Crude extracts contain co-extracted substances (e.g., lipids, pigments) that interfere with analysis. Cleanup steps are essential to remove these interferences.[14]

-

Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique used to remove large molecules like lipids.[9][15]

-

Adsorption Chromatography: Extracts are passed through columns containing adsorbents like Florisil or silica (B1680970) gel. This step removes polar interferences and can be used to fractionate the extract, separating this compound congeners from other pesticide groups like PCBs.[9][15]

-

Sulfuric Acid Wash: For lipid-rich samples, repeated washing of the extract with concentrated sulfuric acid can be used to destroy lipids.[9]

Instrumental Analysis

-

Gas Chromatography (GC): The primary technique for separating the complex mixture of congeners. Dual capillary columns are often used for better separation and confirmation.[15][16]

-

Detectors:

-

Electron Capture Detector (ECD): Highly sensitive to chlorinated compounds, making it ideal for detecting this compound.[14][16]

-

Mass Spectrometry (MS): Provides definitive identification and quantification of individual congeners, especially when operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[13][14]

-

The following workflow diagram summarizes the analytical procedure.

Conclusion

This compound is a highly persistent and complex environmental contaminant. Its physicochemical properties facilitate long-range atmospheric transport, leading to global distribution. In the environment, it partitions strongly to soil, sediment, and biota. The primary degradation pathway is slow microbial action, especially under anaerobic conditions. Due to its high lipophilicity, this compound bioaccumulates in organisms and biomagnifies through food webs, posing a significant and lasting risk to ecosystems and human health, particularly in top predators. Accurate assessment of this risk requires sophisticated, congener-specific analytical methods to understand how the composition and toxicity of this compound residues change over time in the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxaphene | C10H8Cl8 | CID 5284469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxaphene - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. USGS - Pesticide in the Atmosphere [water.usgs.gov]

- 6. 259. This compound (Toxaphene) (WHO Pesticide Residues Series 3) [inchem.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Air-water exchange and distribution pattern of organochlorine pesticides in the atmosphere and surface water of the open Pacific ocean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioaccumulation of organochlorine pesticides in the parasite Cosmocerca sp. (Nematoda: Cosmocercidae) and the amphibian host Amietophrynus regularis (Reuss, 1833) within Lagos metropolis, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioaccumulation profiles of polychlorinated biphenyl congeners and organochlorine pesticides in Ganges river dolphins | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. rsc.org [rsc.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. ndep.nv.gov [ndep.nv.gov]

Toxicokinetics and Metabolism of Camphechlor in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphechlor, also known as toxaphene (B166800), is a complex mixture of chlorinated camphenes that was widely used as a pesticide.[1] Due to its persistence in the environment and potential for bioaccumulation, understanding its toxicokinetics and metabolism in mammalian systems is crucial for assessing its toxicological risk. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, details of experimental protocols for its study, and visualizations of its metabolic and signaling pathways.

Toxicokinetics of this compound

The toxicokinetics of a substance describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration in rats, this compound is absorbed from the gastrointestinal tract. While specific quantitative data on the rate and extent of absorption are limited, studies using radiolabeled this compound indicate its systemic availability after ingestion.[2]

Distribution

Once absorbed, this compound, being a lipophilic compound, distributes to various tissues. The highest concentrations are typically found in adipose tissue and the liver.[2][3] An initial accumulation in the liver, brown fat, lung, brain, and kidney is followed by a gradual redistribution to white fat within hours of administration in mice.[3]

Table 1: Tissue Distribution of [¹⁴C]-Toxaphene Residues in Rats 7 and 14 Days After a Single Oral Dose

| Tissue | Dose (mg/kg) | Time Post-Dose (days) | Residue Level (mg/kg) | Reference |

| Fat | 10 | 7 | 6.4 | [2] |

| Other Tissues | 10 | 7 | <0.2 | [2] |

| Fat | 19 | 14 | 0.78 | [2] |

| Other Tissues | 19 | 14 | <0.3 | [2] |

| Fat | 8.5 | 14 | 0.52 | [2] |

| Other Tissues | 8.5 | 14 | <0.3 | [2] |

Metabolism

The metabolism of this compound is a complex process primarily occurring in the liver. It involves a series of biotransformation reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP2B and CYP3A subfamilies.[4] The metabolic pathways include reductive dechlorination, dehydrochlorination, and oxidation, leading to the formation of more polar metabolites that can be more readily excreted. Identified metabolites include hydroxylated and acidic compounds, as well as water-soluble conjugates.[1]

Excretion

This compound and its metabolites are excreted from the body through both urine and feces. In rats administered radiolabeled this compound, a significant portion of the radioactivity is recovered in the feces, with a smaller amount in the urine.[1]

Table 2: Excretion of [¹⁴C]-Toxaphene in Rats Within 5 Days After a Single Oral Dose

| Excretion Route | Percentage of Administered Dose (%) | Reference |

| Feces | 28.3 | [1] |

| Urine | 22.0 | [1] |

Signaling Pathways Affected by this compound

This compound and other organochlorine pesticides have been shown to induce oxidative stress and activate mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. This activation is often mediated by the generation of reactive oxygen species (ROS).

Caption: this compound-induced activation of MAPK signaling pathways.

Experimental Protocols

In Vivo Toxicokinetics Study in Rats

Objective: To determine the absorption, distribution, and excretion of this compound after oral administration in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound (radiolabeled, e.g., with ¹⁴C)

-

Vehicle for oral gavage (e.g., corn oil)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter and appropriate cocktails

-

Tissue homogenizer

-

Analytical instruments (GC-MS or LC-MS)

Procedure:

-

Animal Dosing: Administer a single oral dose of radiolabeled this compound in the selected vehicle to a group of rats via gavage.

-

Sample Collection: House the rats in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 6, 12, 24, 48, 72, 96 hours).

-

Tissue Harvesting: At the end of the study period, euthanize the animals and collect various tissues, including blood, liver, kidney, brain, and adipose tissue.

-

Sample Processing:

-

Homogenize tissue samples.

-

Extract this compound and its metabolites from urine, feces, and tissue homogenates using an appropriate organic solvent.

-

-

Quantification:

-

Measure the total radioactivity in aliquots of urine, feces, and tissue homogenates using a liquid scintillation counter.

-

Analyze the extracts by GC-MS or LC-MS to identify and quantify the parent compound and its metabolites.

-

-

Data Analysis: Calculate pharmacokinetic parameters such as absorption rate, elimination half-life, and tissue distribution percentages.

Caption: General workflow for an in vivo toxicokinetics study.

In Vitro Metabolism Study Using Rat Liver Microsomes

Objective: To investigate the in vitro metabolism of this compound and identify the metabolites formed by rat liver enzymes.

Materials:

-

Pooled rat liver microsomes

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes, and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to equilibrate.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

-

Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube and evaporate the solvent.

-

Analysis: Reconstitute the residue in a suitable solvent and analyze by LC-MS/MS to identify and quantify the metabolites formed.

Analysis of this compound and Metabolites in Biological Samples by GC-MS

Objective: To quantify this compound and its metabolites in tissue samples.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Solvents for extraction (e.g., hexane, dichloromethane)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

Internal standards

Procedure:

-

Sample Homogenization: Homogenize the tissue sample (e.g., adipose tissue, liver) with a solvent.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound and its metabolites from the tissue matrix.

-

Cleanup: Use SPE or other cleanup techniques to remove interfering substances from the extract.

-

Derivatization (if necessary): Some polar metabolites may require derivatization to increase their volatility for GC analysis.

-

GC-MS Analysis: Inject the cleaned extract into the GC-MS system. The compounds will be separated based on their retention times and identified by their mass spectra.

-

Quantification: Use an internal standard and a calibration curve to quantify the concentrations of this compound and its metabolites.

Metabolic Pathway of this compound

The metabolism of this compound in mammalian systems involves several key enzymatic reactions.

Caption: Simplified metabolic pathway of this compound in mammals.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. HEALTH EFFECTS - Toxicological Profile for Toxaphene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fate and specific tissue retention of toxaphene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of induction of rat hepatic CYP2B and 3A by the pesticide methoxychlor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Camphechlor as a Non-Systemic Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camphechlor, a complex chlorinated hydrocarbon insecticide also known as toxaphene, exerts its primary toxic effect on insects through a non-systemic contact and stomach action. The core mechanism involves the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system (CNS). By binding to a site within the channel pore, distinct from the GABA binding site, this compound blocks the influx of chloride ions that normally leads to hyperpolarization and inhibition of neuronal signaling. This disruption of inhibitory neurotransmission results in hyperexcitation of the CNS, leading to tremors, convulsions, and ultimately the death of the insect. This technical guide provides a detailed examination of this mechanism, including relevant signaling pathways, experimental protocols to elucidate this action, and a summary of the quantitative data for related compounds that act on this critical insecticide target.

Introduction

This compound is a broad-spectrum organochlorine insecticide that was widely used in agriculture for several decades.[1] Its non-systemic nature means it is not readily translocated within the plant and primarily affects insects that come into direct contact with treated surfaces or ingest treated plant material. The primary molecular target of this compound in insects is the GABA-gated chloride channel, a key component of inhibitory synapses in the central nervous system.[2][3] This guide will delve into the molecular interactions and physiological consequences of this compound's action on this target.

The GABAergic Synapse and the Target Receptor

The GABAergic synapse is the primary site of inhibitory neurotransmission in the insect CNS. The postsynaptic membrane contains GABA receptors, which are ligand-gated ion channels.

-

GABA (γ-aminobutyric acid): The principal inhibitory neurotransmitter.

-

GABA Receptor: A pentameric protein complex that forms a chloride-selective ion channel. In insects, the Rdl (resistance to dieldrin) subunit is a key component of this receptor.[4]

Upon binding of GABA to its receptor, the chloride channel opens, allowing an influx of Cl⁻ ions into the neuron. This influx of negative charge hyperpolarizes the postsynaptic membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus inhibiting neurotransmission.

Molecular Mechanism of Action of this compound

This compound acts as a non-competitive antagonist of the GABA-gated chloride channel. This means it does not compete with GABA for its binding site. Instead, it binds to a separate, allosteric site within the ion channel pore, known as the picrotoxinin (B1677863) binding site.[5][6]

The binding of this compound to this site physically obstructs the channel, preventing the flow of chloride ions even when GABA is bound to the receptor. This blockade of the chloride channel disrupts the normal inhibitory signaling in the insect's CNS. The lack of hyperpolarization leads to a state of uncontrolled neuronal firing, or hyperexcitation, which manifests as the toxicological symptoms observed in poisoned insects.[7]

Signaling Pathway Disruption

The following diagram illustrates the normal function of a GABAergic synapse and its disruption by this compound.

Quantitative Data

| Compound | Insect Species | Radioligand | IC50 (nM) | Reference |

| Fipronil | Housefly (Musca domestica) | [³H]EBOB | 4 | [8] |

| α-Endosulfan | Housefly (Musca domestica) | [³H]EBOB | 7 | [9] |

| Lindane | Housefly (Musca domestica) | [³H]EBOB | 3-7 | [9] |

| Picrotoxinin | Bumblebee (Bombus terrestris audax) | - | 1,700 - 14,000 | [10] |

Experimental Protocols

The mechanism of action of this compound and other non-competitive antagonists of the GABA receptor is primarily investigated through two key experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound to a specific receptor site. For the picrotoxinin site, a common radioligand is [³H]ethynylbicycloorthobenzoate ([³H]EBOB).[2]

-

Preparation of Insect Brain Membranes:

-

Dissect brains from the target insect species (e.g., housefly, Musca domestica).

-

Homogenize the brain tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the insect brain membrane preparation with a fixed concentration of the radioligand [³H]EBOB.

-

Add varying concentrations of unlabeled this compound to compete for the binding sites.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known picrotoxinin site ligand).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]EBOB as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to neurotransmitters and the effects of modulatory compounds like insecticides. It is often performed using Xenopus laevis oocytes that have been engineered to express the insect GABA receptor of interest.

References

- 1. State-dependent inhibition of GABA receptor channels by the ectoparasiticide fluralaner [ouci.dntb.gov.ua]

- 2. ttcenter.ir [ttcenter.ir]

- 3. benchchem.com [benchchem.com]

- 4. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 8. researchgate.net [researchgate.net]

- 9. Combinatorial encoding of odors in the mosquito antennal lobe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Camphechlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphechlor, also known by its trade name Toxaphene, is a complex mixture of chlorinated terpenes that was extensively used as a non-systemic contact and stomach insecticide.[1] Although its use has been largely discontinued (B1498344) due to its environmental persistence and adverse health effects, understanding its physical and chemical properties remains crucial for environmental monitoring, toxicological research, and the development of potential remediation strategies. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with cellular signaling pathways.

Chemical Identity and Composition

This compound is not a single chemical entity but a complex mixture of over 670 chlorinated camphenes and bornanes.[1] It is synthesized through the photochlorination of camphene, resulting in a product with a chlorine content of 67-69% by weight.[1]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀Cl₈ (average) | [1][2] |

| Molecular Weight | 413.8 g/mol (average) | [2][3] |

| CAS Number | 8001-35-2 |

Physical Properties

This compound is a yellow to amber waxy solid with a characteristic pine-like odor.[2][3] Its physical state and properties are crucial for understanding its environmental transport and fate.

| Property | Value | Source |

| Physical State | Yellow to amber waxy solid | [1][3] |

| Melting Point | 65-90 °C (Melting Range) | [1][2] |

| Boiling Point | Decomposes upon heating | [3] |

| Vapor Pressure | 0.2 - 0.4 mmHg at 25°C | [3] |

| Density | 1.65 g/cm³ at 25°C | [2][3] |

| Solubility in Water | 0.5 - 3.0 mg/L at 20-25°C | [1] |

| Solubility in Organic Solvents | Readily soluble in aromatic hydrocarbons and most organic solvents | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 3.23 - 5.50 | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the numerous chlorinated compounds within the mixture.

-

Stability: this compound is a persistent substance. It is stable under normal conditions but can undergo degradation.

-

Degradation: It can be degraded by sunlight (photolysis) and is susceptible to dehydrochlorination in the presence of alkali, upon prolonged exposure to sunlight, and at temperatures above 120°C.[1] Biodegradation in soil and water can occur, particularly under anaerobic conditions.

-

Reactivity: this compound is corrosive to iron.[3]

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound is essential for regulatory and research purposes. The following are detailed methodologies for key experiments, adapted for the specific nature of this complex mixture.

Determination of Melting Range (Adapted from OECD Guideline 102)

Given that this compound is a waxy mixture, it exhibits a melting range rather than a sharp melting point. The capillary method is suitable for this determination.

Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

-

Melting point apparatus with a heated block and a means of controlled heating.

-

Capillary tubes (one end sealed).

-

Thermometer calibrated to a traceable standard.

-

Mortar and pestle for sample preparation.

Procedure:

-

Sample Preparation: Grind a small amount of the waxy this compound sample into a fine powder using a mortar and pestle at a temperature below its softening point to avoid changes in its physical state.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to a height of approximately 3 mm, ensuring uniform packing by tapping the tube gently.

-

Heating: Place the capillary tube into the heating block of the melting point apparatus. Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected start of the melting range.

-

Observation: Reduce the heating rate to 1-2°C per minute.

-

Record Start of Melting: Record the temperature at which the first signs of liquid formation are observed within the capillary tube.

-

Record End of Melting: Continue heating at a slow, controlled rate and record the temperature at which the last solid particle melts and the substance is completely liquid.

-

Reporting: The melting range is reported as the interval between the start and end of melting. The experiment should be performed in triplicate.

Determination of Vapor Pressure (Adapted from US EPA OPPTS 830.7950)

The gas saturation method is suitable for determining the vapor pressure of pesticide mixtures like this compound.

Principle: A stream of inert gas is passed through or over the sample at a known flow rate and constant temperature. The vaporized substance is collected in a sorbent trap, and the amount of substance is quantified. The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed, and the molecular weight of the substance.

Apparatus:

-

Constant temperature bath.

-

Gas flow meter.

-

Saturation column packed with an inert support material (e.g., glass beads) coated with the test substance.

-

Sorbent traps (e.g., Tenax®, XAD® resin).

-

Gas chromatograph with a suitable detector (e.g., Electron Capture Detector - ECD or Mass Spectrometer - MS) for quantification.

Procedure:

-

Sample Preparation: Coat an inert support material with a known amount of this compound from a solution in a volatile solvent. After evaporation of the solvent, pack the coated support into the saturation column.

-

Equilibration: Place the saturation column in the constant temperature bath and allow it to equilibrate.

-

Gas Saturation: Pass a stream of dry, inert gas (e.g., nitrogen) through the saturation column at a low, constant, and known flow rate.

-

Trapping: Collect the vaporized this compound from the gas stream using a sorbent trap.

-

Quantification: Extract the trapped this compound from the sorbent with a suitable solvent and quantify the amount using a calibrated GC-ECD or GC-MS system.

-

Calculation: Calculate the vapor pressure using the ideal gas law, considering the mass of this compound collected, the volume of gas passed, the temperature, and the average molecular weight of this compound.

-

Reporting: Report the vapor pressure at the specified temperature. The experiment should be conducted at multiple flow rates to ensure saturation was achieved.

Determination of Octanol-Water Partition Coefficient (log Kow) (Adapted from OECD Guideline 107 - Shake-Flask Method)

The shake-flask method is a classical and reliable method for determining the log Kow of a substance. For a complex mixture like this compound, this method will provide an average partition coefficient.

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Apparatus:

-

Separatory funnels with glass stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., GC-ECD or GC-MS).

-

pH meter.

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing them to separate.

-

Test Solution Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be low enough to be within the linear range of the analytical method.

-

Partitioning: In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the funnel gently for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Allow the phases to separate. If an emulsion forms, it may be necessary to centrifuge the mixture to achieve a clean separation.

-

Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated analytical method such as GC-ECD or GC-MS.

-

Calculation: Calculate the partition coefficient (Kow) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

-

Reporting: The experiment should be performed in triplicate, and the average log Kow value should be reported along with the temperature of the experiment.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS) using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.

Principle: The sample is first extracted and partitioned using an organic solvent (typically acetonitrile) and a combination of salts. The resulting extract is then cleaned up using dispersive solid-phase extraction (d-SPE) before analysis by GC-MS.

Materials:

-

Homogenizer or shaker.

-

Centrifuge tubes (50 mL).

-

Acetonitrile (B52724) (pesticide residue grade).

-

Magnesium sulfate (B86663) (anhydrous).

-

Sodium chloride.

-

Dispersive SPE tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Sample Extraction (for soil/sediment):

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (if the sample is dry) and vortex to mix.

-

Add 10 mL of acetonitrile.

-

Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing PSA and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at >3000 rpm for 5 minutes.

-

-

GC-MS Analysis:

-

Take an aliquot of the cleaned-up extract and inject it into the GC-MS system.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for different this compound congeners.

-

-

Interaction with Cellular Signaling Pathways

Recent research has indicated that various pesticides can interfere with cellular signaling pathways, leading to a range of toxicological effects. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a critical role in regulating cell proliferation, differentiation, and apoptosis.

This compound and the MAPK Signaling Pathway

While the precise molecular targets of this compound are not fully elucidated, evidence suggests that organochlorine pesticides can induce oxidative stress, which is a known activator of the MAPK pathway. The MAPK cascade consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors and subsequent changes in gene expression. The primary MAPK pathways include the ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 MAPK pathways.

Below is a conceptual diagram illustrating the potential mechanism by which this compound may induce the MAPK signaling pathway.

Experimental Workflow for Assessing this compound's Effect on MAPK Signaling

This workflow outlines a general approach to investigate the impact of this compound on the MAPK pathway in a relevant cell line (e.g., human hepatocytes or neurons).

Detailed Protocol for Western Blot Analysis of ERK and JNK Phosphorylation:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with different concentrations of this compound (and a vehicle control) for various time points (e.g., 30 min, 1 hr, 3 hr, 6 hr).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2, total-ERK1/2, phospho-JNK, and total-JNK.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture the images using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with standardized and adapted experimental protocols for their determination. The inclusion of information on its interaction with the MAPK signaling pathway and a detailed experimental workflow offers a starting point for further toxicological research. A thorough understanding of these properties is fundamental for assessing the environmental impact and potential health risks associated with this complex pesticide mixture. The provided methodologies and diagrams serve as a valuable resource for researchers and scientists in the fields of environmental science, toxicology, and drug development.

References

Navigating the Complex Identity of Camphechlor: A Technical Guide for Researchers

A deep dive into the multifaceted world of Camphechlor, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synonyms, physicochemical properties, toxicological profile, and mechanisms of action. This document aims to serve as a critical resource for those investigating this complex organochlorine pesticide.

This compound, a synthetic insecticide widely known by its most common synonym, Toxaphene (B166800), has a long and complex history.[1][2] First introduced in the mid-20th century, its broad-spectrum efficacy led to its extensive use in agriculture and pest control.[1][3] However, growing concerns over its environmental persistence and adverse health effects ultimately resulted in stringent restrictions and bans on its use in many countries.[4] Despite its discontinued (B1498344) use, the legacy of this compound persists in the environment, necessitating a thorough understanding of its properties and biological interactions for ongoing research and risk assessment.

This guide provides a detailed summary of the various names under which this compound is found in scientific literature, its key physicochemical characteristics, a synopsis of its toxicological endpoints, and an exploration of its known and putative signaling pathway interactions.

Unraveling the Nomenclature: Synonyms and Identifiers

The complexity of this compound begins with its nomenclature. A mixture of over 670 chlorinated camphenes, it is referred to by a multitude of names in scientific and regulatory literature.[2][3] The most prevalent synonym is Toxaphene .[1][2][4][5][6][7][8][9][10][11][12] Other frequently encountered scientific and technical names include Chlorinated camphene, Polychlorocamphene, and Octachlorocamphene.[2][3][4] Its Chemical Abstracts Service (CAS) Registry Number is 8001-35-2 .[9][13][14][15]

A host of trade names have also been used for commercial formulations of this compound, including but not limited to: Alltox, Geniphene, Hercules 3956, and Strobane-T.[1][7][14] A comprehensive, though not exhaustive, list of synonyms and trade names is provided in the table below to aid researchers in identifying this compound across various data sources.

| Identifier Type | Name/Value |

| Common Synonym | Toxaphene[1][2][4][5][6][7][8][9][10][11][12] |

| ISO Name | This compound[4] |

| CAS Number | 8001-35-2[9][13][14][15] |

| Other Scientific Names | Chlorinated camphene, Polychlorocamphene, Octachlorocamphene[2][3][4] |

| Selected Trade Names | Alltox, Anatox, Camphochlor, Chem-Phene, Crestoxo, Estonox, Geniphene, Gy-phene, Hercules 3956, Kamfochlor, Melipax, Motox, Phenacide, Phenatox, Strobane-T, Toxakil[1][7][14] |

Physicochemical and Toxicological Profile

The physicochemical properties of this compound contribute significantly to its environmental persistence and biological activity. It is a yellow to amber waxy solid with a pine-like odor.[3] Its low water solubility and high lipophilicity lead to its bioaccumulation in fatty tissues of organisms and its strong adsorption to soil and sediment.[3]

The toxicological effects of this compound have been extensively studied. Acute exposure can lead to central nervous system stimulation, resulting in tremors and convulsions.[16] Chronic exposure has been associated with adverse effects on the liver, kidneys, and immune system.[4] The International Agency for Research on Cancer (IARC) has classified technical grade toxaphene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physicochemical properties, acute toxicity, and environmental fate of this compound.

Table 1: Physicochemical Properties of this compound (Toxaphene)

| Property | Value | Reference(s) |

| Appearance | Yellow to amber waxy solid | [3] |

| Melting Point | 65-90 °C | [1][17] |

| Water Solubility | 0.55 - 3 mg/L | [4][17] |

| Vapor Pressure | 6.69 x 10⁻⁶ mm Hg at 20°C | [17] |

| Log Kow | 3.3 - 6.64 | [17] |

| Log Koc | 3 - 5 | [17] |

Table 2: Acute Oral Toxicity of this compound (Toxaphene) in Various Species

| Species | LD50 (mg/kg) | Reference(s) |

| Rat | 50 | [3] |

| Mouse | 112 | [3] |

| Rabbit | 75 | [3] |

| Guinea Pig | 250 | [3] |

Table 3: Environmental Fate of this compound (Toxaphene)

| Parameter | Value | Reference(s) |

| Soil Half-life | Up to 12 years | [3] |

| Bioconcentration Factor (BCF) in Fish | 3,100 - 33,300 | [4] |

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. This section outlines the methodologies for key experiments cited in the toxicological assessment of this compound, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of this compound, typically expressed as the median lethal dose (LD50), can be determined using a protocol adapted from the OECD Guideline 423 (Acute Toxic Class Method).[18][19][20][21]

Objective: To determine the single-dose oral toxicity of this compound.

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females, are used.[18]

Procedure:

-

Dose Selection: A starting dose is selected based on available data. For a substance with an expected LD50 in the range of this compound, a starting dose of 300 mg/kg body weight might be chosen.[18]

-

Administration: The test substance, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage to a group of fasted animals (typically 3).[18]

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded at the beginning and end of the observation period.[18]

-

Dose Adjustment: Based on the outcome (mortality or survival), the dose for the next group of animals is increased or decreased according to the guideline's stepping procedure.[18]

-

Data Analysis: The LD50 value is determined based on the mortality data and the dosing steps.

Chronic Toxicity Assessment

Chronic toxicity studies are essential for evaluating the long-term health effects of this compound. The OECD Guideline 452 provides a framework for these studies.[22][23][24][25]

Objective: To characterize the toxic effects of repeated exposure to this compound over a prolonged period.

Test System: Rodents (e.g., rats or mice) are commonly used.

Procedure:

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxicity but not significant mortality.

-

Administration: The test substance is typically administered in the diet or by gavage daily for a period of 12 to 24 months.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are assessed at multiple time points.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.

Reproductive and Developmental Toxicity Screening

To assess the potential of this compound to affect reproduction and development, a screening study based on OECD Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or the more comprehensive Extended One-Generation Reproductive Toxicity Study (EOGRTS) can be conducted.[26][27][28][29][30]

Objective: To provide initial information on the potential effects of this compound on male and female reproductive performance and on the development of offspring.

Test System: Typically rats.

Procedure:

-

Dosing: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.

-

Mating and Gestation: Animals are paired for mating. Pregnant females are monitored for clinical signs, and body weight changes are recorded.

-

Litter Assessment: After birth, litter size, pup viability, sex ratio, and pup body weights are recorded. Pups are observed for any physical or behavioral abnormalities.

-

Parental and Offspring Pathology: At the end of the study, parental animals and selected offspring are euthanized and subjected to necropsy and histopathological examination of reproductive organs.

Determination of this compound in Fish Tissue

The bioaccumulative nature of this compound necessitates reliable methods for its quantification in biological tissues. An analytical method for determining this compound in fish tissue often involves gas chromatography.[31][32][33][34][35]

Objective: To quantify the concentration of this compound in fish tissue.

Procedure:

-

Sample Preparation: Fish tissue is homogenized and mixed with a drying agent.

-